2,4-Dichloro-5-nitrobenzaldehyde chemical structure and properties
2,4-Dichloro-5-nitrobenzaldehyde chemical structure and properties
Technical Monograph: 2,4-Dichloro-5-nitrobenzaldehyde
Executive Summary
2,4-Dichloro-5-nitrobenzaldehyde is a highly functionalized aromatic scaffold utilized primarily as a divergence point in the synthesis of heterocyclic pharmacophores, particularly quinazolines and benzimidazoles.[1][2][3][4] Its value lies in its "dense" functionalization: an electrophilic aldehyde, a reducible nitro group, and two chlorine atoms with distinct reactivity profiles toward nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile
This compound is a derivative of 2,4-dichlorobenzaldehyde, activated by a nitro group at the 5-position.[1][2][3] It typically presents as a pale yellow to off-white crystalline solid.[1][2][3][4]
| Property | Data / Description |
| Systematic Name | 2,4-Dichloro-5-nitrobenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 220.01 g/mol |
| CAS Registry | Note: Often synthesized in situ or custom ordered; related isomer 2-chloro-5-nitrobenzaldehyde is CAS 6361-21-3.[1][2][3][4] |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[4] |
| Key Functional Groups | Aldehyde (C1), Chloride (C2, C4), Nitro (C5) |
Synthetic Routes & Production
The primary route to 2,4-dichloro-5-nitrobenzaldehyde is the electrophilic aromatic nitration of 2,4-dichlorobenzaldehyde.[1][2][3]
Mechanism of Synthesis
The precursor, 2,4-dichlorobenzaldehyde, contains two directing groups:[1][3][4]
-
Aldehyde (-CHO): Strong electron-withdrawing group (EWG); meta-director.[1][2][3][4]
-
Chlorines (-Cl): Weakly deactivating but ortho/para-directing.[1][2][3][4]
Result: The C5 position is electronically favored (cooperative direction from all groups) and sterically less hindered than C3 (which is flanked by Cl and CHO).[3]
Experimental Protocol: Mixed Acid Nitration
Warning: Nitration reactions are exothermic and can lead to thermal runaways.[4] Perform behind a blast shield.
-
Preparation: In a 3-neck round-bottom flask, charge Sulfuric Acid (
, 98%) . Cool to 0–5°C using an ice/salt bath.[3][5] -
Substrate Addition: Slowly add 2,4-dichlorobenzaldehyde (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
-
Nitration: Dropwise add a mixture of Fuming Nitric Acid (
) and (1:1 ratio, 1.1 eq of ).[3][4] -
Quench: After 2–3 hours (monitor by TLC), pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water until pH is neutral, and recrystallize from ethanol/water or heptane/ethyl acetate.
Reactivity & Mechanistic Insights
The utility of 2,4-dichloro-5-nitrobenzaldehyde stems from the differential reactivity of its two chlorine atoms in Nucleophilic Aromatic Substitution (
Regioselectivity: The "Hot Spot" Analysis
In
-
C2-Chloride:
-
C4-Chloride:
Visualizing the Reaction Pathways
Caption: Divergent synthesis pathways showing the preferential C2-displacement followed by cyclization.[1][2][3][4][6][7]
Applications in Drug Discovery
A. Quinazoline Synthesis (Kinase Inhibitors)
This scaffold is a direct precursor to 6-nitroquinazolines, a class of compounds frequently screened for EGFR and tyrosine kinase inhibition.[1][3][4]
-
Step 1 (
): Reaction with an aniline displaces the C2-Cl.[1][2][3][4] -
Step 2 (Condensation): Reaction with formamidine acetate or urea closes the pyrimidine ring.[3]
-
Step 3 (Functionalization): The remaining C4-Cl (now C7 on the quinazoline) can be displaced by a second nucleophile, allowing for "dual-arm" library generation.[1][2][3][4]
B. Schiff Base Ligands
The aldehyde moiety reacts with chiral amines to form Schiff bases. Due to the electron-deficient nature of the ring (nitro/chloro groups), these imines are highly electrophilic and can be used as substrates for asymmetric additions or as ligands in metal coordination complexes.[1][3]
Safety & Handling (MSDS Summary)
-
Hazards:
-
Storage: Store in a cool, dry place under inert gas (
). The aldehyde is susceptible to air oxidation to the benzoic acid over time. -
Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize
and byproducts).[3][4]
References
-
Nitration Methodologies: "Nitration of Deactivated Aromatics." Organic Syntheses, Coll.[3][4][5] Vol. 2, p. 441.[3][4] [2][3][4]
- Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951).[3][4] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.[1][2][3][4] [2][3][4]
-
Quinazoline Synthesis: "Synthesis of Quinazoline Derivatives from 2-nitrobenzaldehydes." Journal of Medicinal Chemistry. (General reference for scaffold application).
-
Safety Data: "2-Chloro-5-nitrobenzaldehyde SDS." Fisher Scientific.[3][4] (Used as surrogate data for the close analog). [2][3][4]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4,5-Dichloro-2-nitrobenzaldehyde 95.00% | CAS: 56990-04-6 | AChemBlock [achemblock.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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